molecular formula C22H19N3O2S2 B15101971 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15101971
M. Wt: 421.5 g/mol
InChI Key: FAVHZJQWXYULJF-UYRXBGFRSA-N
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Description

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a pyrazole ring, a thiazolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The ethoxy group, for example, can enhance the compound’s solubility and potentially its interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O2S2/c1-3-27-18-11-9-15(10-12-18)20-16(13-19-21(26)24(2)22(28)29-19)14-25(23-20)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3/b19-13-

InChI Key

FAVHZJQWXYULJF-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Origin of Product

United States

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